3,4-Dihydroquinoxalin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3,4-dihydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H9N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2,(H2,9,11) |
InChI Key |
UKAOAYVRZKIGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dihydroquinoxalin 2 Amine and Its Derivatives
Multicomponent Reaction (MCR) Strategies for C-N Bond Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as a powerful tool in organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.
Isocyanide-based multicomponent reactions (IMCRs) are among the most versatile MCRs for generating structural complexity and are well-exploited for synthesizing nitrogen-containing heterocycles. researchgate.net A primary route to 3,4-dihydroquinoxalin-2-amine derivatives involves a three-component condensation reaction between an o-phenylenediamine (B120857), a carbonyl compound (such as a ketone or aldehyde), and an isocyanide. researchgate.netnih.gov
This reaction assembles the dihydroquinoxaline core in a single step. The o-phenylenediamine provides the benzene (B151609) ring and two nitrogen atoms, the carbonyl compound contributes a carbon atom to the heterocyclic ring, and the isocyanide introduces the exocyclic amine functionality. The versatility of this method allows for the synthesis of a wide array of highly substituted this compound derivatives, including spirocyclic compounds, by simply varying the three starting components. nih.govnih.gov The unique reactivity of the isocyanide functional group is central to the success of these transformations, enabling the efficient formation of the crucial C-N bonds that define the product structure. researchgate.net
To improve the practicality and environmental footprint of synthesizing 3,4-dihydroquinoxalin-2-amines, significant effort has been directed towards developing one-pot condensation strategies. researchgate.net These approaches combine all reactants in a single reaction vessel, often with a catalyst, to proceed directly to the final product without isolating intermediates. nih.gov This methodology is valued for its operational simplicity, high yields, and often environmentally benign character, sometimes utilizing aqueous media. researchgate.net
One-pot procedures for this synthesis are typically three-component condensation reactions that are notable for their efficiency and good to excellent yields. nih.govresearchgate.net By eliminating intermediate purification steps, these methods reduce solvent waste and energy consumption, aligning with the principles of green chemistry. The application of ultrasound irradiation has also been explored in these one-pot syntheses, further enhancing efficiency by reducing reaction times and improving yields. nih.govingentaconnect.com Such streamlined approaches are valuable for both laboratory-scale synthesis and potential industrial applications. researchgate.netbenthamdirect.com
Catalytic Approaches for this compound Synthesis
The use of catalysts is crucial for enhancing the rate and selectivity of the multicomponent reactions used to synthesize 3,4-dihydroquinoxalin-2-amines. A diverse range of catalytic systems, including heterogeneous, homogeneous, and organocatalysts, have been successfully applied to this transformation.
Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Several nanoparticle systems have proven effective in catalyzing the three-component synthesis of 3,4-dihydroquinoxalin-2-amines.
Core-shell nanoparticles, such as Co3O4@SiO2, have been employed as efficient and magnetically recoverable catalysts. nih.govingentaconnect.combenthamdirect.com These reactions, often accelerated by ultrasound irradiation, proceed in environmentally friendly solvents like ethanol (B145695), offering high yields and short reaction times. nih.govingentaconnect.com The magnetic nature of the Co3O4 core allows the catalyst to be easily removed with an external magnet and reused multiple times without a significant loss of activity. nih.govbenthamdirect.com
Cerium(IV) oxide (CeO2) nanoparticles have also been utilized to catalyze the synthesis of this compound derivatives in water, providing an environmentally benign approach. researchgate.net The application of mesoporous aluminosilicates like AlKIT-5 is another example of heterogeneous catalysis in this field, highlighting the versatility of solid acid catalysts in promoting these multicomponent condensations.
| Catalyst | Reactants | Key Features | Source |
|---|---|---|---|
| Co3O4@SiO2 | o-Phenylenediamines, Ketones, Isocyanides | Magnetically recoverable; Reusable; Ultrasound irradiation; High yields. | nih.govingentaconnect.combenthamdirect.com |
| CeO2 | 1,2-Diamines, Ketones, Isocyanides | Environmentally benign; Reaction in water. | researchgate.net |
Homogeneous and organocatalysts are widely used due to their mild reaction conditions and high efficiency. p-Toluenesulfonic acid (p-TsOH), a common organocatalyst, has been successfully used to catalyze the three-component reaction of o-phenylenediamines, carbonyl compounds, and isocyanides at room temperature, affording products in good to excellent yields. nih.gov
Zirconium tetrachloride (ZrCl4) is another effective homogeneous Lewis acid catalyst for this transformation. researchgate.netatamanchemicals.com It facilitates the condensation in ethanol at room temperature, accommodating both aldehydes and ketones to produce this compound derivatives in good to excellent yields. researchgate.net This method is valued for its operational simplicity and effectiveness with a broad range of substrates. researchgate.net
Ethylenediaminetetraacetic acid (EDTA) has been reported as an efficient catalyst for the one-pot synthesis in an aqueous medium, further emphasizing the shift towards greener synthetic protocols. researchgate.net
| Catalyst | Reactants | Conditions | Key Features | Source |
|---|---|---|---|---|
| p-Toluenesulfonic Acid (p-TsOH) | o-Phenylenediamines, Carbonyls, Isocyanides | Room Temperature | Good to excellent yields; simple procedure. | nih.gov |
| Zirconium Tetrachloride (ZrCl4) | o-Phenylenediamines, Carbonyls, Isocyanides | Ethanol, Room Temperature | Effective for both aldehydes and ketones; High yields. | researchgate.net |
| EDTA | o-Phenylenediamines, Carbonyls, Isocyanides | Aqueous Medium | Environmentally benign; Simple work-up. | researchgate.net |
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions, enabling novel bond formations. nih.gov While direct synthesis of the parent this compound via this method is less common, the core structure of related 3,4-dihydroquinoxalin-2-ones is frequently functionalized using light-mediated transformations. nih.govacs.org
These processes typically involve a photocatalyst, such as Ru(bpy)3Cl2 or an organic dye like Fukuzumi's catalyst, which becomes excited upon absorbing visible light. nih.govresearchgate.net The excited photocatalyst can then engage in a single electron transfer (SET) with a 3,4-dihydroquinoxalin-2-one derivative to form a radical cation. nih.govacs.org Subsequent loss of a proton generates a nucleophilic α-amino radical, which can react with various electrophiles. acs.org This strategy has been used for C-C bond formation, for instance, in the 1,6-radical addition to para-quinone methides. nih.gov Metal-free, visible-light-mediated routes for forming C-S and C-N bonds have also been developed for the synthesis of related heterocyclic systems, such as 4H-benzo nih.govnih.govthiazin-2-amines and 3,4-dihydroquinoxalin-2-amines, showcasing the potential of light-induced cascade processes. researchgate.net
Green Chemistry Principles in this compound Synthesis
The development of synthetic routes for biologically significant molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the synthesis of this compound and its derivatives, two key areas of focus have been the use of environmentally benign solvents and the implementation of recyclable catalytic systems.
Utilization of Environmentally Benign Solvents (e.g., Water, Ethanol)
Traditional organic syntheses often rely on volatile and toxic organic solvents, which pose significant environmental and health risks. Green chemistry encourages the substitution of these solvents with safer alternatives such as water and ethanol. The synthesis of this compound derivatives has been successfully adapted to these greener solvents.
For instance, a one-pot, three-component reaction involving o-phenylenediamines, a carbonyl compound, and an isocyanide has been effectively carried out in aqueous media. This approach not only avoids the use of hazardous solvents but also simplifies the reaction procedure and product isolation. Similarly, ethanol has proven to be an excellent solvent for these multicomponent reactions, often allowing the synthesis to proceed at room temperature with high yields. The use of such solvents aligns with the green chemistry goal of preventing pollution at its source.
Table 1: Comparison of Solvents in the Synthesis of this compound Derivatives
| Solvent | Reaction Conditions | Yield (%) | Reference |
| Water | Room Temperature | Good to Excellent | nih.gov |
| Ethanol | Room Temperature | 82-98 | nih.gov |
| Methanol | Room Temperature | High | researchgate.net |
| Dichloromethane (B109758) | Room Temperature | Lower than Ethanol/Methanol | nih.gov |
| Toluene | Room Temperature | Lower than Ethanol/Methanol | nih.gov |
Implementation of Recyclable Catalytic Systems
Catalysts are crucial for enhancing reaction rates and selectivity. However, traditional homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. The development of heterogeneous and recyclable catalysts is a cornerstone of green synthetic chemistry.
Several innovative and recyclable catalytic systems have been employed in the synthesis of this compound derivatives:
Magnetic Nanoparticles: A magnetic inorganic-organic nanohybrid material (HPA/TPI-Fe3O4) has been utilized as a highly efficient and recyclable catalyst. researchgate.netresearchgate.net This catalyst facilitates the one-pot, multi-component synthesis with high yields in short reaction times (20–35 minutes). researchgate.netresearchgate.net A key advantage is its magnetic nature, which allows for easy recovery using an external magnet and reuse for at least ten cycles without a significant loss in catalytic activity. researchgate.netresearchgate.net
Cellulose Sulfuric Acid (CSA): As a biopolymer-based solid acid catalyst, CSA offers an environmentally friendly and biodegradable option. nih.gov It has been effectively used in the synthesis of this compound derivatives in ethanol at room temperature, affording good to excellent yields. nih.gov CSA can be recovered and reused multiple times, making the process more sustainable. nih.gov
Amberlyst-15: This ion-exchange resin is another example of a recyclable solid acid catalyst that has been successfully used for the multi-component synthesis of this compound derivatives at room temperature. researchgate.net Its use simplifies the work-up procedure as the catalyst can be easily filtered off and reused. researchgate.net
Table 2: Performance of Recyclable Catalysts in this compound Synthesis
| Catalyst | Solvent | Reaction Time | Recyclability | Reference |
| HPA/TPI-Fe3O4 | Ethanol | 20-35 min | At least 10 cycles | researchgate.netresearchgate.net |
| Cellulose Sulfuric Acid | Ethanol | Not specified | Multiple cycles | nih.gov |
| Amberlyst-15 | Ethanol | 2-3 h | Multiple cycles | uit.no |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. While direct stereoselective syntheses of this compound are not extensively reported, methodologies developed for the closely related 3,4-dihydroquinoxalin-2-ones provide valuable insights into potential strategies. These approaches can be broadly categorized into chiral auxiliaries and chiral pool-based methods, and asymmetric catalytic strategies.
Chiral Auxiliaries and Chiral Pool-Based Approaches
This strategy involves the use of a chiral molecule (the chiral auxiliary) that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Alternatively, a readily available enantiopure starting material from the "chiral pool" can be used.
A prominent example in the synthesis of the analogous 3,4-dihydroquinoxalin-2-ones involves the use of enantiopure α-amino acids, which are readily available from the chiral pool. researchgate.net The synthesis begins with a mild, ligand-free Ullmann-type amination of N-Boc-2-iodoanilines with an enantiopure α-amino acid. This is followed by a cyclization step upon treatment with an acid like trifluoroacetic acid (TFA). Crucially, both the coupling and cyclization steps have been shown to proceed without racemization, yielding the 3-substituted dihydroquinoxalin-2-ones in excellent enantiomeric excess (>98% ee).
Another approach utilizes a chiral auxiliary in a stereoselective substitution reaction. For instance, enantiopure aryl α-bromo acetates have been reacted with o-phenylenediamines, where the chirality of the aryl α-bromo acetate (B1210297) directs the formation of one enantiomer of the substituted quinoxalin-2-one.
Table 3: Chiral Pool and Auxiliary-Based Approaches to Enantiopure Dihydroquinoxalinone Derivatives
| Chiral Source | Method | Key Features | Enantiomeric Excess (ee) | Reference |
| Enantiopure α-amino acids | Ullmann-type coupling followed by cyclization | No racemization observed | >98% | |
| Chiral aryl α-bromo acetates | Stereoselective substitution with o-phenylenediamines | Crystallization-induced dynamic resolution | Not specified |
Asymmetric Catalytic Strategies for Enantiocontrol
Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds, where a small amount of a chiral catalyst generates a large amount of a chiral product. For the synthesis of enantiopure 3,4-dihydroquinoxalin-2-one derivatives, asymmetric hydrogenation of the corresponding quinoxalin-2-one precursors is a well-established strategy.
Recent advancements have demonstrated the use of iridium-catalyzed asymmetric hydrogenation to produce chiral tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities (up to 98% ee). nih.gov Interestingly, by simply changing the solvent system (e.g., from toluene/dioxane to ethanol), it is possible to selectively synthesize either the (R) or (S) enantiomer of the product. nih.gov
Furthermore, organocatalysis has emerged as a valuable strategy. A bifunctional squaramide-based organocatalyst has been successfully employed in an asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones to afford enantioenriched 3,4-dihydroquinolin-2-one derivatives. researchgate.net This method allows for the construction of complex chiral structures, including those with tetrasubstituted carbon stereocenters, with good to excellent diastereomeric ratios and enantioselectivities (up to 97% ee). researchgate.net
These asymmetric catalytic methods offer efficient and atom-economical routes to enantiopure dihydroquinoxalinone scaffolds, and the principles can be conceptually extended to the development of stereoselective syntheses of this compound derivatives.
Table 4: Asymmetric Catalytic Strategies for Enantiopure Dihydroquinoxalinone Synthesis
| Catalytic System | Reaction Type | Product ee (%) | Reference |
| Iridium Complex | Asymmetric Hydrogenation | Up to 98 | nih.gov |
| Bifunctional Squaramide | [4+2]-Cyclization | Up to 97 | researchgate.net |
Chemical Reactivity and Derivatization of the 3,4 Dihydroquinoxalin 2 Amine Scaffold
Functionalization of the Quinoxaline (B1680401) Ring System
The functionalization of the 3,4-dihydroquinoxalin-2-amine core, and more extensively its 2-oxo counterpart, is a cornerstone of its application in medicinal chemistry and materials science. The C-3 position, being adjacent to a nitrogen atom, is particularly activated and serves as the primary site for derivatization. chim.itnih.gov Synthetic strategies often involve the condensation of 1,2-diaminobenzene derivatives with various electrophiles, though modern methods focus on the direct functionalization of the pre-formed heterocyclic system to avoid multi-step procedures. chim.it
A variety of multicomponent reactions (MCRs) have been developed to construct the this compound skeleton with inherent diversity. One such approach involves a three-component condensation of an o-phenylenediamine (B120857), a carbonyl compound (ketone or aldehyde), and an isocyanide. researchgate.net This method, often catalyzed by acids like p-toluenesulfonic acid (PTSA) or facilitated by nanoparticles, provides an efficient, environmentally benign route to a wide array of this compound derivatives in high yields. researchgate.net
The following table summarizes selected methods for the functionalization and synthesis of derivatives of the dihydroquinoxaline scaffold.
| Reaction Type | Key Reagents | Catalyst/Conditions | Position Functionalized | Product Type |
| Three-Component Condensation | o-phenylenediamines, ketones, isocyanides | EDTA, aqueous medium | Scaffold Synthesis | This compound derivatives |
| Three-Component Condensation | o-phenylenediamines, aldehydes, isocyanides | Zirconium tetrachloride, ethanol (B145695) | Scaffold Synthesis | This compound derivatives |
| Nucleophilic Amination | Secondary/primary aliphatic amines | Dialkyl azodicarboxylates, CH3CN | C-3 | 3-Amino-3,4-dihydroquinoxalin-2-ones |
| Photochemical Alkylation | Alkyl iodides | Base, DMSO, blue LEDs | C-3 | 3-Alkyl-quinoxalin-2-ones |
Exploration of C-H Activation Pathways for Novel Substitutions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, and the 3,4-dihydroquinoxaline scaffold is a suitable substrate for such transformations. mdpi.comyoutube.com Visible-light photoredox catalysis is a prominent method for activating the C(sp³)–H bond at the C-3 position. nih.govacs.org
In this process, a photocatalyst, upon irradiation with visible light, initiates a single electron transfer (SET) from the dihydroquinoxalin-2-one. nih.govacs.org This generates a radical cation intermediate, which then undergoes deprotonation at the C-3 position to form a nucleophilic α-amino radical. nih.govacs.org This highly reactive intermediate can then engage with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This pathway has been successfully exploited for 1,6-radical additions to para-quinone methides, yielding complex diaryl compounds. nih.govacs.org Furthermore, heterogeneous catalysts, such as graphitic carbon nitride (g-C₃N₄), have been employed to facilitate divergent reactions, where the choice of solvent can direct the reaction towards different products. mdpi.com
| Reaction Type | Key Reagents | Catalyst/Conditions | Key Intermediate | Product Type |
| 1,6-Radical Addition | para-Quinone Methides | Fukuzumi's photocatalyst, 455 nm LED | α-amino radical | 1,1-Diaryl compounds with dihydroquinoxalin-2-one moiety |
| Divergent Heterogeneous Reaction | N-arylglycine | g-C₃N₄, visible light | α-amino radical | Dihydroquinoxalin-2(1H)-ones or Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones |
Oxidative Coupling Reactions Involving the Dihydroquinoxalin-2-amine Core
Oxidative coupling, particularly cross-dehydrogenative coupling (CDC), provides a direct method for forming new bonds by removing a hydrogen atom from each of the two coupling partners. This approach avoids the need for pre-functionalized starting materials. For the 3,4-dihydroquinoxalin-2-one core, copper-catalyzed aerobic oxidative amination represents a key transformation. researchgate.net
This reaction allows for the direct formation of 3-aminoquinoxalinones by coupling the C-3 position of the dihydroquinoxalin-2-one with various primary and secondary amines. researchgate.net The process typically uses a copper catalyst and molecular oxygen from the air as the terminal oxidant, representing a green and efficient synthetic route. researchgate.net The versatility of this method is demonstrated by its good tolerance for a range of functional groups on the amine coupling partner. researchgate.net A related metal-free approach utilizes catalytic iodine and tert-butyl hydroperoxide (TBHP) as the oxidant to achieve the same C-N bond formation. researchgate.net
Nucleophilic and Electrophilic Transformations
The this compound scaffold exhibits both nucleophilic and electrophilic reactivity, enabling a wide range of chemical transformations. The nitrogen atoms of the dihydroquinoxaline ring and the exocyclic amine can act as nucleophiles. However, much of the synthetically useful reactivity involves the generation of a nucleophilic center at the C-3 position. chim.itnih.gov
As described under C-H activation, the formation of an α-amino radical at C-3 via photoredox catalysis creates a potent carbon-centered nucleophile. nih.govacs.org This nucleophilic radical readily participates in 1,6-additions to electrophilic para-quinone methides. nih.govacs.org In another example of nucleophilic functionalization, the reaction of 4-benzyl-3,4-dihydroquinoxalin-2-one with dialkyl azodicarboxylates as an aminating agent yields the C-3 aminated product in high yield. chim.itresearchgate.net
Conversely, the scaffold can be made to react as an electrophile. The α-amino radical intermediate can be oxidized to an iminium ion, which is a strong electrophile. dntb.gov.ua This iminium ion can then react with various nucleophiles to form functionalized products. This duality is central to the diverse reactivity of the dihydroquinoxaline core.
Phosphorylation and Other Heteroatom Functionalizations
Beyond carbon and nitrogen, other heteroatoms can be incorporated into the this compound scaffold, with phosphorylation being a notable example. A highly effective method for the C-3 phosphorylation of 3,4-dihydroquinoxalin-2(1H)-ones has been developed using visible light without the need for an external photocatalyst or other additives. latrobe.edu.auacs.orgacs.orgnih.gov
This transformation involves the reaction of N-substituted 3,4-dihydroquinoxalin-2(1H)-ones with various diarylphosphine oxides in ethanol at room temperature. acs.org The reaction is promoted by visible light and uses ambient air as the oxidant. acs.org Mechanistic studies suggest the reaction proceeds through a series of steps including an energy transfer (EnT) process, a single electron transfer (SET) process, and a hydrogen atom transfer (HAT) process. latrobe.edu.aunih.gov This method is robust, tolerating both electron-donating and electron-withdrawing substituents on the diarylphosphine oxide, and provides the corresponding phosphorylated products in good to excellent yields. acs.org The reaction has also been successfully performed on a gram scale, highlighting its practical utility. acs.org
The table below details the scope of this phosphorylation reaction with various substituted diarylphosphine oxides. acs.org
| Dihydroquinoxalin-2-one Substituent (N-1) | Diarylphosphine Oxide Substituent | Product Yield |
| Benzyl | 4-Methylphenyl | 91% |
| Benzyl | 4-Methoxyphenyl | 90% |
| Benzyl | 4-Fluorophenyl | 88% |
| Benzyl | 4-Chlorophenyl | 89% |
| Benzyl | 4-Bromophenyl | 90% |
| Benzyl | 3-Methylphenyl | 89% |
| Benzyl | Naphthyl | 83% |
| Methyl | Phenyl | 85% |
| Ethyl | Phenyl | 88% |
Elucidation of Reaction Mechanisms in 3,4 Dihydroquinoxalin 2 Amine Synthesis and Transformations
Mechanistic Pathways of Multicomponent Condensation Reactions
The one-pot, three-component synthesis of the 3,4-dihydroquinoxalin-2-amine scaffold is a highly efficient method, typically involving an o-phenylenediamine (B120857), a carbonyl compound (aldehyde or ketone), and an isocyanide. researchgate.net The reaction mechanism, while potentially varying slightly with the specific catalyst and substrates used, generally proceeds through a sequence of condensation, nucleophilic addition, and intramolecular cyclization steps.
A widely accepted pathway begins with the initial condensation between one of the amino groups of the o-phenylenediamine and the carbonyl compound. In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. This is followed by dehydration to form a reactive Schiff base (imine) intermediate.
The next key step involves the isocyanide component. The isocyanide carbon, being nucleophilic, attacks the electrophilic carbon of the imine. This addition results in the formation of a nitrilium ion intermediate. Subsequently, the second, unreacted amino group of the o-phenylenediamine backbone performs an intramolecular nucleophilic attack on this intermediate. This final step closes the ring, and subsequent tautomerization yields the stable this compound structure. nih.gov This sequence is analogous to other well-known isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, which also hinge on the unique reactivity of the isocyanide group. nih.govbeilstein-journals.org
Table 1: Proposed Mechanistic Steps in Three-Component Synthesis
| Step | Reactants | Intermediate Formed | Description |
|---|---|---|---|
| 1 | o-Phenylenediamine, Carbonyl Compound | Schiff Base (Imine) | Acid-catalyzed condensation and dehydration between an amino group and the carbonyl group. |
| 2 | Schiff Base, Isocyanide | Nitrilium Ion | Nucleophilic attack of the isocyanide on the imine carbon. |
| 3 | Nitrilium Ion (Intramolecular) | Cyclic Intermediate | Intramolecular attack by the second amino group on the nitrilium ion intermediate, leading to ring closure. |
Catalytic Cycle Analysis in Diverse Catalytic Systems
Various catalysts have been successfully employed to promote the synthesis of this compound derivatives, each operating through a distinct catalytic cycle. These catalysts serve to lower the activation energy of one or more steps in the reaction mechanism, thereby increasing the reaction rate and often improving the product yield.
Brønsted and Lewis Acid Catalysis: Simple acid catalysts like p-toluenesulfonic acid (PTSA) are effective in these syntheses. nih.gov The catalytic cycle begins with the protonation of the carbonyl compound by the acid. This activation enhances its electrophilicity, making it more susceptible to attack by the o-phenylenediamine. After the formation of the imine intermediate and subsequent steps, the catalyst is regenerated, completing the cycle. Similarly, Lewis acids such as zirconium tetrachloride can coordinate to the carbonyl oxygen, achieving a similar activation of the substrate. researchgate.net
Nanoparticle Catalysis: Heterogeneous catalysts, including cerium oxide (CeO₂) and cobalt oxide-silica (Co₃O₄@SiO₂) nanoparticles, offer advantages such as ease of recovery and reusability. researchgate.netingentaconnect.com In these systems, the catalytic cycle is believed to occur on the surface of the nanoparticles. The high surface area and active sites of the nanocatalyst can facilitate the reaction by adsorbing and activating the reactants. For instance, the Lewis acidic sites on the metal oxide surface can activate the carbonyl compound, while the basic sites can assist in proton transfer steps, effectively orchestrating the reaction sequence on a solid support.
Table 2: Comparison of Catalytic Systems in this compound Synthesis
| Catalyst | Type | Proposed Role | Advantages |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Homogeneous Brønsted Acid | Protonates and activates the carbonyl compound. nih.gov | Readily available, effective in good to excellent yields. nih.gov |
| Zirconium tetrachloride (ZrCl₄) | Homogeneous Lewis Acid | Coordinates with and activates the carbonyl compound. researchgate.net | High yields, reliable for both aldehydes and ketones. researchgate.net |
| Cerium Oxide (CeO₂) Nanoparticles | Heterogeneous | Provides Lewis acidic sites for substrate activation on its surface. researchgate.net | Environmentally benign (can be used in water), reusable. researchgate.net |
| Co₃O₄@SiO₂ Nanoparticles | Heterogeneous (Magnetic) | Surface-mediated catalysis, activating reactants. ingentaconnect.com | High yields, short reaction times, easily recoverable with a magnet. ingentaconnect.com |
Investigation of Radical and Ionic Intermediates in Photochemical Processes
Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as powerful tools for the functionalization of heterocyclic compounds, including derivatives of this compound. These reactions proceed through distinct radical and ionic intermediates that are not accessible via traditional thermal methods. Studies on the closely related 3,4-dihydroquinoxalin-2-ones provide significant insight into these mechanistic pathways. nih.govacs.org
A common photochemical transformation is the 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides. nih.govacs.org The mechanism is initiated by the absorption of visible light by a photocatalyst, such as an acridinium (B8443388) salt, which promotes it to an excited state. This excited photocatalyst is a potent oxidant and can engage in a single electron transfer (SET) with the 3,4-dihydroquinoxalin-2-one. This SET process generates a radical cation of the dihydroquinoxalinone. nih.gov
This radical cation is a key ionic intermediate. It readily undergoes deprotonation at the C3 position (alpha to the nitrogen atom) to form a neutral but highly reactive α-amino radical . This carbon-centered radical is nucleophilic and can add to electron-deficient alkenes or other radical acceptors. nih.govacs.org The participation of these radical intermediates is supported by experimental evidence, such as luminescence quenching studies. For example, the quenching of the photocatalyst's fluorescence by the dihydroquinoxalinone, but not by the radical acceptor, confirms the initial SET event. nih.gov Furthermore, low quantum yield values (Φ < 1) suggest the operation of a closed photoredox catalytic cycle rather than a radical chain process. nih.gov
Structure-Reactivity Correlations in Derivatization Reactions
The reactivity of this compound in derivatization reactions is intrinsically linked to its structure. The electronic properties of substituents on the benzene (B151609) ring and the steric environment around the reactive sites can significantly influence reaction outcomes.
Electronic Effects: Substituents on the aromatic ring modulate the electron density of the entire heterocyclic system, which in turn affects the reactivity of the nitrogen atoms and the C3 carbon. In photochemical reactions involving the formation of an α-amino radical at C3, the nature of these substituents plays a crucial role. For instance, in the 1,6-addition of 3,4-dihydroquinoxalin-2-one derivatives, compounds bearing both electron-donating (e.g., -Me) and electron-withdrawing (e.g., -F, -CF₃) groups on the aromatic ring can be successfully employed, affording products in good to excellent yields. nih.govacs.org This suggests that the radical intermediate is sufficiently stable and reactive regardless of moderate electronic perturbations, although yields can be affected. An electron-donating group may stabilize the intermediate radical cation formed after the initial SET event, potentially facilitating the reaction.
Steric Effects: The substitution pattern on the dihydroquinoxaline core also imparts steric hindrance that can direct the course of a reaction. For example, derivatization at the N1 versus the N4 position can be influenced by the size of the substituent at the C3 position. Similarly, the nucleophilicity and accessibility of the 2-amino group are subject to steric hindrance from bulky groups at adjacent positions.
Reactivity of the 2-Amino Group: The exocyclic 2-amino group is a key site for derivatization. Its nucleophilicity allows it to participate in a wide range of reactions, such as acylation, alkylation, and condensation. The reactivity of this amine can be compared to that of an aniline, but it is modified by the electronic influence of the adjacent dihydro-pyrazine ring. The choice of derivatization reagent and conditions is critical; for instance, various reagents like Dansyl-Cl and Fmoc-Cl are known to react efficiently with amine groups under specific pH conditions to form stable derivatives. nih.gov
Table 4: Structure-Reactivity Observations in Dihydroquinoxaline Derivatives
| Structural Feature | Reaction Type | Observed Effect on Reactivity/Yield | Plausible Explanation | Reference |
|---|---|---|---|---|
| Electron-donating group (e.g., -Me) on the aromatic ring | Photochemical 1,6-addition | Good to excellent yields (e.g., 95%). | May stabilize the radical cation intermediate formed after single electron transfer. | nih.gov |
| Electron-withdrawing group (e.g., -F) on the aromatic ring | Photochemical 1,6-addition | Good yields (e.g., 58%). | The α-amino radical remains sufficiently nucleophilic to participate in the addition reaction. | nih.gov |
| Strong electron-withdrawing group (e.g., -CF₃) on the aromatic ring | Photochemical 1,6-addition | High yields. | Demonstrates the robustness of the radical formation and subsequent reaction across a wide electronic range. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design of 3,4 Dihydroquinoxalin 2 Amine Analogues
Identification of Structural Determinants for Molecular Interactions
SAR studies on various quinoxaline (B1680401) derivatives have identified key structural features essential for their anticancer activity. Modifications around the core nucleus have demonstrated that specific substituents and their positions significantly influence the molecule's interaction with biological targets.
Key findings from SAR analyses of anticancer quinoxaline derivatives indicate that:
Substitution at the Second Position: The presence of an o,o-dimethoxyphenyl group at this position can enhance activity. Furthermore, an NH or NCH3 group at the second position from the quinoxaline nucleus is considered essential for activity. mdpi.com
Linker at the Third Position: An N-linker at the third position generally increases activity, whereas an O-linker or an aliphatic linker tends to decrease it. mdpi.com
Amine at the Third Position: A secondary amine at the third position from the quinoxaline ring is shown to increase activity, while primary and tertiary amines are less effective. mdpi.com
Substituents on the Benzene (B151609) Ring: The replacement of electron-releasing groups (e.g., OCH3) with electron-withdrawing groups (e.g., Cl) can lead to a decrease in activity. mdpi.com
Molecular docking studies have further illuminated the binding modes of quinoxaline derivatives, identifying key amino acid residues that form the binding pocket. These often include interactions with residues such as Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, and Thr-91. researchgate.net
| Position/Feature | Favorable for Activity | Unfavorable for Activity | Source |
| Position 2 | o,o-dimethoxyphenyl group; NH or NCH₃ group | - | mdpi.com |
| Position 3 Linker | N-linker | O-linker; Aliphatic linker | mdpi.com |
| Position 3 Amine | Secondary amine | Primary or Tertiary amine | mdpi.com |
| Benzene Ring | Electron-releasing groups (e.g., OCH₃) | Electron-withdrawing groups (e.g., Cl) | mdpi.com |
Rational Design Principles for Modulating Biological Recognition
Rational drug design leverages the understanding of a biological target and the pharmacophoric features of a ligand to create more effective molecules. For the 3,4-dihydroquinoxalin-2-one scaffold, a hybrid strategy has been successfully employed to generate novel polypharmacological inhibitors. nih.gov
One prominent example involves the design of dual inhibitors for Bromodomain and Extra-Terminal Domain (BET) proteins and kinases. This was achieved by incorporating pharmacophores known to bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. nih.gov The core structure of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one was elaborated upon using this strategy, leading to the development of potent dual inhibitors of CDK9 and BET proteins. nih.gov
Within this series, compound 40 was identified as a lead compound, demonstrating a balanced activity profile and potent antiproliferative effects on cancer cells. nih.gov This success underscores the power of rational design in creating multi-target agents from the dihydroquinoxaline scaffold.
| Compound | Target | IC₅₀ (nM) | Source |
| Compound 40 | BRD4 | 12.7 | nih.gov |
| CDK9 | 22.4 | nih.gov |
Strategic Scaffold Hopping and Bioisosteric Replacements within the Dihydroquinoxaline Context
Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds that retain similar biological activity to a known parent compound by modifying the core molecular framework. bhsai.orgnih.gov This technique is particularly valuable for improving physicochemical properties or circumventing existing patents.
A successful application of this strategy was demonstrated in the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors. researchgate.net Starting with a lead compound, 2a (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), researchers performed scaffold hopping through C-ring expansion and isometric replacement of the A/B-ring. researchgate.net This led to the discovery of new compounds with different scaffolds but comparable or superior antitumor activity. researchgate.net
Compounds 13c , 13d , and 13e emerged from this effort as highly potent tubulin polymerization inhibitors, exhibiting GI₅₀ values in the single-digit nanomolar range, comparable to the original lead and the clinical drug candidate CA-4. researchgate.net
| Compound | Mean GI₅₀ (nM) | Target | Source |
| Lead 2a | 4.6 - 9.6 | Tubulin Polymerization | researchgate.net |
| 13c | 4.6 - 9.6 | Tubulin Polymerization | researchgate.net |
| 13d | 4.6 - 9.6 | Tubulin Polymerization | researchgate.net |
| 13e | 4.6 - 9.6 | Tubulin Polymerization | researchgate.net |
Bioisosteric replacement, the exchange of one atom or group with another that possesses similar physical or chemical properties, is another key strategy. cambridgemedchemconsulting.com Within the dihydroquinoxaline context, this could involve replacing a phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene, or substituting a carbonyl group with another functional group that mimics its hydrogen bonding properties, such as an oxadiazole or triazole. cambridgemedchemconsulting.comdrughunter.com These replacements can enhance metabolic stability, modulate solubility, and alter the pharmacokinetic profile of the parent molecule. drughunter.com
Conformational Landscape Analysis and Bioactive Conformation Insights
The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. The "dihydro" portion of the 3,4-dihydroquinoxalin-2-amine scaffold imparts significant conformational flexibility compared to its fully aromatic quinoxaline counterpart. The six-membered dihydropyrazine (B8608421) ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms.
While specific conformational analysis studies on this compound itself are not widely detailed in the provided context, the principles are well-established. Computational methods, such as molecular mechanics and quantum chemistry calculations, are typically employed to map the potential energy surface and identify stable conformers. Understanding this conformational landscape is essential for rational drug design, as it allows chemists to design more rigid analogues that are "locked" in the presumed bioactive conformation, potentially leading to increased potency and selectivity by reducing the entropic penalty of binding.
Computational Chemistry and in Silico Approaches in 3,4 Dihydroquinoxalin 2 Amine Research
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 3,4-dihydroquinoxalin-2-amine and its derivatives. tandfonline.comuctm.edu These calculations provide a detailed understanding of the molecule's intrinsic properties that govern its reactivity and interaction with biological targets.
Detailed Research Findings: Studies on related quinoxaline (B1680401) systems often employ DFT calculations with functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(2d, 2p) to optimize molecular geometry and compute electronic parameters. uctm.edunih.gov Key properties analyzed include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, which are vital for ligand-receptor binding. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. tandfonline.com
| Calculated Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.05 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -3.24 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 2.81 eV | Indicates chemical reactivity and stability nih.gov |
| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule |
Molecular Docking and Ligand-Target Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. ekb.eg For the this compound scaffold, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex. nih.govrsc.org
Detailed Research Findings: Docking simulations involving quinoxaline derivatives have been successfully used to predict their binding modes with various therapeutic targets, including kinases like VEGFR-2, EGFR, and enzymes such as COX-2 and HIV reverse transcriptase. ekb.egnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., ASP, GLU) and hydrophobic interactions, that are crucial for binding affinity. ekb.eg The output of a docking simulation is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. ekb.egnih.gov Lower binding energy values indicate a more favorable and stable interaction. For instance, studies on similar compounds have reported binding affinities ranging from -11.93 to -17.11 kcal/mol against VEGFR-2. ekb.eg This information is vital for structure-activity relationship (SAR) analysis, guiding the modification of the scaffold to enhance potency and selectivity. researchgate.net
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
|---|---|---|---|
| VEGFR-2 (2OH4) | -11.5 | ASP1044, GLU883, CYS919 | Anticancer ekb.eg |
| EGFR (4HJO) | -10.8 | MET793, LYS745, ASP855 | Anticancer nih.gov |
| COX-2 (5IKR) | -9.7 | ARG513, TYR385, SER530 | Anti-inflammatory nih.gov |
| HIV-RT (1RT2) | -9.2 | LYS101, TYR181, TYR188 | Antiviral nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand over time. nih.govyoutube.com MD simulations are crucial for assessing the stability of the docked conformation and exploring the conformational landscape of the ligand within the binding pocket. researchgate.net
Detailed Research Findings: MD simulations are performed using force fields like AMBER or GROMOS and can span from nanoseconds to microseconds. researchgate.netnottingham.ac.uk The stability of the protein-ligand complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. researchgate.net A stable RMSD value suggests that the ligand remains securely bound in its initial docked pose. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. These simulations provide a more accurate estimation of binding stability than docking alone and can reveal important dynamic phenomena, such as the role of water molecules in mediating interactions or conformational changes induced by the ligand. researchgate.netnih.gov
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Software Package | GROMACS, AMBER, NAMD | Engine for running the simulation nottingham.ac.uk |
| Force Field | OPLS-AA, CHARMM, AMBER | Mathematical description of interatomic forces ulisboa.pt |
| Simulation Time | 50 - 200 ns | Duration to observe molecular motions |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant temperature and pressure |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability and interactions researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound research, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization. nih.gov
Detailed Research Findings: To build a QSAR model, a dataset of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is required. mdpi.com Various molecular descriptors (physicochemical, topological, electronic) are calculated for each compound. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines are then used to create a predictive model. nih.gov The predictive power of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (R²) for the training set and the predictive R² (R²_pred) or squared cross-validation coefficient (q²) for an external test set. nih.govmdpi.com A robust QSAR model (q² > 0.5, R²_pred > 0.6) can identify which molecular properties are key drivers of activity, providing valuable insights for designing more potent compounds. mdpi.com
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| r² (Training Set) | 0.78 | Goodness of fit of the model to the training data nih.gov |
| q² (Cross-validation) | 0.71 | Indicates the internal predictive ability of the model nih.gov |
| pred_r² (Test Set) | 0.68 | Indicates the external predictive ability for new compounds nih.gov |
| F-test value | 45.8 | Indicates the statistical significance of the model |
Virtual Chemical Library Design and Screening Methodologies
Virtual chemical library design involves the in silico generation of a large number of molecules based on a core scaffold, such as this compound. nih.gov This library can then be subjected to virtual screening to rapidly identify promising hit compounds for further investigation. nih.gov
Detailed Research Findings: The design of a virtual library starts with the this compound core, onto which various substituents (R-groups) are computationally added at synthetically accessible positions. These R-groups are typically selected from lists of commercially available building blocks to ensure the feasibility of synthesis. ethz.ch The resulting virtual library, which can contain thousands to billions of compounds, is then screened using high-throughput computational methods. nih.gov Structure-based virtual screening employs molecular docking to evaluate the binding of each library member to a specific protein target. nih.gov Alternatively, ligand-based methods, such as pharmacophore modeling or shape-based screening, can be used if the structure of the target is unknown but a set of active ligands has been identified. The top-ranked compounds from the virtual screen are then prioritized for synthesis and experimental testing, significantly increasing the efficiency of the hit-identification process compared to traditional high-throughput screening. nih.govethz.ch
| Scaffold Position | R-Group Substituents | Number of Variants |
|---|---|---|
| N1-position | -H, -CH₃, -C₂H₅, -CH₂Ph | 4 |
| C6-position | -H, -F, -Cl, -OCH₃, -CF₃ | 5 |
| C7-position | -H, -F, -Cl, -OCH₃, -CF₃ | 5 |
| Total Compounds in Virtual Library | 100 (4 x 5 x 5) |
Investigations into Biological Target Interaction and Molecular Mechanisms of 3,4 Dihydroquinoxalin 2 Amine Derivatives
Identification of Specific Enzyme and Receptor Targets
Derivatives based on the 3,4-dihydroquinoxaline and related quinoxaline (B1680401)/quinolinone scaffolds have been identified as potent inhibitors of a wide array of enzymes and receptors crucial in human pathophysiology. These interactions are often characterized by high affinity and selectivity, making them attractive candidates for drug development.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a primary target in cancer therapy. Several series of quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For instance, certain nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives have demonstrated remarkable inhibitory efficiency against the VEGFR-2 kinase, with IC50 values in the low nanomolar range, comparable to or even exceeding the potency of established drugs like sorafenib. nih.govmdpi.com Similarly, 3-methylquinoxaline derivatives have shown strong inhibition, effectively suppressing the receptor's activity. researchgate.net
Reverse Transcriptase (RT): As a crucial enzyme for the replication of retroviruses like HIV, reverse transcriptase is a major target for antiviral therapy. Dihydroquinoxalin-2-one and related dihydroquinazoline-2-amine derivatives have been developed as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One potent inhibitor, S-2720, a 3,4-dihydroquinoxalin-2(1H)-thione derivative, was found to be a powerful inhibitor of HIV-1 RT activity and viral replication. Another compound demonstrated an exceptionally low EC50 value of 0.84 nM against the HIV-1 IIIB strain. nih.gov
Tubulin: This protein polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Agents that disrupt tubulin polymerization are effective anticancer drugs. Quinoxaline derivatives have been identified as potent tubulin polymerization inhibitors, acting on the colchicine (B1669291) binding site. One such derivative exhibited significant antiproliferative activity with IC50 values ranging from 0.19 to 0.51 μM across various human cancer cell lines.
Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease. Quinoxaline derivatives have been synthesized and shown to be potent inhibitors of these enzymes. One compound, 4f, displayed an IC50 value of 0.026 µM against AChE. researchgate.net Structurally related 3,4-dihydroquinazoline derivatives have also shown potent and selective inhibition of BChE, with IC50 values as low as 45 nM.
Monoamine Oxidases (MAO): These enzymes are responsible for the degradation of monoamine neurotransmitters and are key targets in the treatment of neurodegenerative diseases like Parkinson's and depression. Derivatives of the structurally similar 3,4-dihydro-2(1H)-quinolinone have been documented as highly potent and selective inhibitors of the MAO-B isoform, with IC50 values in the nanomolar range.
Phosphodiesterase-4 (PDE4): PDE4 enzymes are involved in modulating inflammation, making them targets for diseases like chronic obstructive pulmonary disease (COPD) and asthma. Research has shown that imidazo[1,2-a]quinoxaline (B3349733) derivatives are potent inhibitors of the PDE4 isoform. nih.gov
Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins and is a target for raising HDL cholesterol levels. Structurally related tetrahydroquinoxaline derivatives have been discovered as potent in vitro inhibitors of CETP.
Nitric Oxide Synthase (NOS) Isoforms: These enzymes produce nitric oxide, a signaling molecule involved in various physiological and pathological processes. While direct inhibition by 3,4-dihydroquinoxalin-2-amine derivatives is less documented, related quinolinone derivatives have been identified as novel, potent, and selective inhibitors of inducible nitric oxide synthase (iNOS).
| Target | Derivative Class | Reported Potency (IC50/EC50) | Reference |
|---|---|---|---|
| VEGFR-2 | nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline | 3.4 - 6.8 nM | nih.gov |
| VEGFR-2 | bis( nih.govresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 nM | mdpi.com |
| Reverse Transcriptase (HIV-1) | Dihydroquinazolin-2-amine | 0.84 nM | nih.gov |
| Tubulin Polymerization | Quinoxaline Derivative | 0.19 - 0.51 µM | |
| Acetylcholinesterase (AChE) | Quinoxaline Derivative (4f) | 0.026 µM | researchgate.net |
| Butyrylcholinesterase (BChE) | 3,4-dihydroquinazoline | 45 nM | |
| Monoamine Oxidase B (MAO-B) | 3,4-dihydro-2(1H)-quinolinone | 2.9 nM | |
| PDE4 | Imidazo[1,2-a]quinoxaline | Potent Inhibition | nih.gov |
Elucidation of Molecular Binding Modes and Interaction Specificity
Understanding how these derivatives bind to their targets at a molecular level is crucial for optimizing their potency and selectivity. Molecular docking and simulation studies have provided significant insights into the binding modes of quinoxaline-based inhibitors.
VEGFR-2: Docking studies reveal that quinoxaline derivatives typically bind to the ATP-binding site within the kinase domain of VEGFR-2. researchgate.netnih.gov Key interactions often involve the formation of hydrogen bonds with crucial amino acid residues in the hinge region, such as Cys919. researchgate.net The quinoxaline core fits into the hydrophobic pocket, while various substituents can form additional hydrogen bonds and hydrophobic interactions with residues like Glu885 and Asp1046 in the DFG motif, mimicking the binding of ATP and preventing receptor phosphorylation. researchgate.netnih.gov
Reverse Transcriptase: As non-nucleoside inhibitors, these compounds bind to an allosteric pocket on the HIV-1 RT enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP), which is located approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its DNA polymerase activity. Studies on resistant mutants suggest that quinoxaline derivatives may adopt a binding mode different from other known NNRTIs, highlighting their unique structural class.
Tubulin: Quinoxaline-based tubulin inhibitors typically bind to the colchicine site at the interface between the α and β-tubulin subunits. This interaction physically prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.
Cholinesterases: For AChE, docking studies show that quinoxaline derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme's gorge. The core quinoxaline structure can engage in π-π stacking interactions with aromatic residues like Trp84 in the CAS, while side chains can extend to interact with residues such as Tyr334 in the PAS. This dual binding explains their potent inhibitory activity. Similarly, for BChE, derivatives bind to both the CAS and peripheral sites, with kinetic studies confirming a mixed-type or non-competitive inhibition pattern.
Analysis of Downstream Signaling Pathway Modulation
By inhibiting their primary targets, this compound derivatives trigger a cascade of downstream effects, altering cellular signaling pathways and ultimately leading to their observed biological activities.
VEGFR-2 Inhibition: Blocking VEGFR-2 activation prevents the initiation of several downstream signaling pathways critical for angiogenesis and tumor cell survival. mdpi.com This includes the PI3K/Akt/mTOR pathway, which promotes cell survival, and the focal adhesion kinase (FAK) pathway, which is involved in endothelial cell motility. Consequently, quinoxaline-based VEGFR-2 inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies demonstrate that this is achieved by arresting the cell cycle in the G2/M phase, increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, and activating executioner enzymes like caspase-3 and caspase-9. nih.gov
Tubulin Inhibition: The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase. This mitotic arrest is a powerful trigger for apoptosis. Studies have shown that quinoxaline-based tubulin inhibitors induce apoptosis through the mitochondrial pathway, characterized by the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the upregulation of cell cycle-related proteins like p21.
MAO Inhibition: Inhibition of MAO-B in the brain leads to decreased degradation of dopamine (B1211576). This elevation of dopamine levels is the primary mechanism by which these inhibitors alleviate the motor symptoms of Parkinson's disease. Furthermore, by reducing the oxidative deamination of monoamines, MAO inhibitors decrease the production of harmful byproducts like hydrogen peroxide and reactive aldehydes, which can contribute to oxidative stress and neuronal damage.
Development of Multi-Targeting Strategies for Complex Biological Systems
The multifactorial nature of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. The quinoxaline scaffold has proven to be an excellent template for creating such agents.
Alzheimer's Disease: In the context of Alzheimer's, researchers have designed and synthesized quinoxaline-based hybrids that concurrently inhibit both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), another key enzyme in the production of amyloid-β plaques. nih.govresearchgate.net For example, compound 11a was identified as an effective MTDL with potent activity against AChE (IC50 = 483 nM) and BACE-1 (46.6% inhibition at 20 µM), in addition to H3 receptor antagonism. nih.gov Other indoloquinoxaline derivatives were developed to simultaneously inhibit cholinesterases and the self-induced aggregation of Amyloid-β peptides. nih.gov
Cancer: The complexity of cancer, driven by dysregulation in multiple signaling pathways, makes it an ideal candidate for multi-target therapies. Quinoxaline derivatives have been investigated as dual inhibitors of critical cancer-related pathways. For example, they have been explored as dual inhibitors of the PI3K and mTOR signaling pathways, both of which are central to regulating cell growth, survival, and proliferation and are often dysregulated in cancer. This multi-targeted approach offers the potential for enhanced therapeutic efficacy and a strategy to overcome the drug resistance that often develops with single-target agents.
Advanced Analytical Techniques for Characterization of 3,4 Dihydroquinoxalin 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,4-dihydroquinoxalin-2-amine and its derivatives in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of individual nuclei, can be obtained. nih.gov
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of the closely related 3,4-dihydroquinoxalin-2(1H)-one, the aromatic protons typically appear as multiplets in the range of δ 6.6-7.6 ppm. The protons of the heterocyclic ring and any substituents will have characteristic chemical shifts that are influenced by their electronic and steric environment. For instance, a methyl group on the nitrogen at position 1 would likely appear as a singlet around δ 3.4 ppm, while a phenyl group at position 3 would show multiplets in the aromatic region. acs.org
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For derivatives of 3,4-dihydroquinoxalin-2(1H)-one, the carbonyl carbon of the lactam ring is typically observed as a singlet around δ 166-168 ppm. The aromatic carbons resonate in the region of δ 113-139 ppm, with their specific shifts depending on the substitution pattern. Carbons of alkyl or other substituent groups will appear at chemical shifts characteristic of those groups. acs.org
2D NMR Spectroscopy , including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is employed to establish the connectivity between protons and carbons, which is crucial for unambiguous structure determination, especially for complex derivatives. nih.gov These techniques help to definitively assign the signals observed in the 1D spectra to specific atoms within the molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-one | DMSO-d₆ | 7.22 (d, J = 7.9 Hz, 2H), 7.08 (d, J = 7.9 Hz, 2H), 6.84 (t, J = 7.6 Hz, 1H), 6.74 (dd, J = 13.0, 7.8 Hz, 2H), 6.66 (t, J = 7.2 Hz, 1H), 4.89 (s, 1H), 2.26 (s, 3H) | 168.08, 137.50, 136.81, 133.86, 128.72, 126.57, 125.01, 123.63, 118.14, 114.92, 113.45, 59.90, 19.69 |
| 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one | CDCl₃ | 8.71 (s, 1H), 7.37 (d, J = 8.1 Hz, 2H), 7.31 (d, J = 7.2 Hz, 2H), 6.94 (t, J = 7.4 Hz, 1H), 6.79 – 6.72 (m, 3H), 5.06 (s, 1H), 4.27 (s, 1H) | 166.57, 137.26, 134.43, 132.67, 128.96, 128.63, 124.64, 124.25, 119.69, 115.58, 113.88, 60.11 |
| 3-methyl-3,4-dihydroquinoxalin-2(1H)-one | CDCl₃ | 9.40 (s, 1H), 6.88 (t, J = 7.3 Hz, 1H), 6.74 (ddd, J = 27.6, 17.5, 7.2 Hz, 4H), 4.02 (dd, J = 12.5, 6.0 Hz, 1H), 1.46 (d, J = 6.4 Hz, 3H) | 169.96, 133.46, 125.68, 123.78, 119.56, 115.61, 114.06, 51.89, 17.93 |
| 1-methyl-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one | CDCl₃ | 7.35 (ddd, J = 16.1, 10.2, 4.6 Hz, 5H), 6.96 (dd, J = 14.9, 7.6 Hz, 2H), 6.89 – 6.83 (m, 1H), 6.74 (d, J = 8.8 Hz, 1H), 5.05 (s, 1H), 3.38 (s, 3H) | 166.04, 139.11, 134.49, 128.71, 128.33, 127.13, 123.77, 119.54, 114.79, 114.02, 60.83, 29.22 |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion.
For this compound and its derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. HRMS (ESI) has been successfully applied to confirm the elemental composition of various 3,4-dihydroquinoxalin-2(1H)-one derivatives. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities. As a primary amine, two N-H stretching bands are anticipated in the region of 3500-3300 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The N-H bending vibration of the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine is typically a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The presence of the dihydroquinoxaline ring system will also give rise to characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Stretch | 3500-3300 (two bands) | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Primary Amine (N-H) | Bend | 1650-1580 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Medium to Strong |
| Aromatic C-N | Stretch | 1335-1250 | Strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This technique provides unambiguous proof of the molecular structure and stereochemistry.
While a specific crystal structure for this compound has not been reported, X-ray crystallography has been successfully used to confirm the structures of various quinoxaline (B1680401) and related heterocyclic derivatives. researchgate.netnih.gov For a novel derivative of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable and unequivocal structural information, confirming the connectivity and conformation of the molecule in the solid state. The process involves growing a high-quality single crystal, collecting diffraction data, solving the phase problem, and refining the structural model.
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., TLC, Column Chromatography, HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. uv.es For derivatives of 3,4-dihydroquinoxalin-2(1H)-one, silica (B1680970) gel plates are commonly used as the stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent like petroleum ether or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. acs.org
Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. uv.es Similar to TLC, silica gel is a common stationary phase for the purification of quinoxaline derivatives. The choice of eluent is guided by TLC analysis to achieve optimal separation of the desired product from starting materials, byproducts, and other impurities. acs.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly useful for assessing the purity of the final compound. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer), is a common mode for the analysis of organic compounds like this compound derivatives. The high resolution and sensitivity of HPLC make it an ideal method for determining the purity of a sample and for identifying and quantifying any impurities present.
Conclusion and Future Research Directions
Summary of Key Research Advancements in 3,4-Dihydroquinoxalin-2-amine Chemistry
The chemistry of this compound and its derivatives is anchored by a major advancement: its efficient and modular synthesis via isocyanide-based multicomponent reactions (MCRs). researchgate.netnih.gov The development of one-pot, three-component condensation reactions involving an o-phenylenediamine (B120857), a carbonyl compound (ketone or aldehyde), and an isocyanide has been a pivotal breakthrough. researchgate.netnih.gov This methodology allows for the rapid construction of the core heterocyclic structure with a high degree of molecular diversity, as substituents can be easily varied on all three starting components.
Early work demonstrated the feasibility of this reaction using catalysts like p-toluenesulfonic acid to afford a range of highly substituted and spirocyclic this compound derivatives in good to excellent yields. nih.gov This foundational research established the MCR approach as the hallmark synthetic strategy for this scaffold, paving the way for further methodological refinements and explorations into its application. The inherent efficiency and atom economy of this approach are key reasons for its prominence in the field. rsc.orgrsc.org
Emerging Trends and Novel Methodologies in Synthesis and Derivatization
Recent progress in the synthesis of 3,4-dihydroquinoxalin-2-amines has been characterized by a strong emphasis on green and sustainable chemistry. rsc.org Researchers have focused on developing more environmentally benign protocols by employing eco-friendly catalysts, utilizing aqueous media, and incorporating energy-efficient techniques like ultrasound irradiation. researchgate.net
A significant trend is the expansion of the catalytic toolbox for the cornerstone three-component synthesis. While initial methods used homogeneous acid catalysts, newer protocols have introduced a variety of catalysts that offer improved performance and easier handling. researchgate.net This includes the use of EDTA in aqueous medium, which provides a simple, high-yielding, and environmentally friendly option. researchgate.net Other advancements include the use of cerium oxide (CeO₂) nanoparticles in water and heterogeneous catalysts like Co₃O₄@SiO₂ nanoparticles, which can be recovered and reused, aligning with the principles of sustainable chemistry. researchgate.net The application of zirconium tetrachloride has also proven effective for reactions involving both aldehydes and ketones. researchgate.net
These emerging methodologies not only enhance the efficiency and sustainability of the synthesis but also broaden the substrate scope, making a wider array of complex derivatives accessible.
| Catalyst | Key Features | Typical Reaction Conditions | Reported Yields | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Early, effective acid catalyst for a wide range of substrates. | Ethanol (B145695), Room Temperature | Good to Excellent (82-96%) | researchgate.netnih.gov |
| EDTA | Environmentally benign, operates in aqueous medium. | Water, Room Temperature | High | researchgate.net |
| Zirconium tetrachloride (ZrCl₄) | Effective for both aldehyde and ketone substrates. | Ethanol, Room Temperature | Good to Excellent | researchgate.net |
| Co₃O₄@SiO₂ Nanoparticles | Heterogeneous, recyclable catalyst, ultrasound-assisted. | Ethanol, Ultrasound Irradiation | Not specified | researchgate.net |
| Cerium Oxide (CeO₂) Nanoparticles | Catalyst for reactions in water. | Water | Not specified | researchgate.net |
Future Prospects for Applying this compound in Advanced Molecular Design
The true potential of the this compound scaffold lies in its application in advanced molecular design, particularly for drug discovery and materials science. The broader quinoxaline (B1680401) family is renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govsapub.org Specifically, the closely related 3,4-dihydroquinoxalin-2-one scaffold has been investigated for its potential as antiviral and anti-inflammatory agents and as selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. uit.nonih.gov
This provides a strong rationale for exploring the pharmacological potential of this compound derivatives. The multicomponent synthesis acts as a powerful engine for generating large, diverse chemical libraries suitable for high-throughput screening against a multitude of biological targets. The ability to easily modify substituents at multiple positions on the scaffold allows for fine-tuning of physicochemical properties and structure-activity relationships (SAR). rsc.org This modularity is highly attractive for developing novel therapeutic agents. For instance, some synthesized derivatives have already shown promising anti-neuroinflammatory activity, highlighting the scaffold's potential in addressing neurological disorders. researchgate.net
Identified Research Gaps and Opportunities for Future Scholarly Inquiry
Despite the synthetic advancements, several research gaps and opportunities exist in the chemistry of this compound.
Asymmetric Synthesis: A significant gap is the lack of enantioselective synthetic methods. The three-component reaction typically produces racemic mixtures when a chiral center is formed at the C3 position. Drawing inspiration from the successful development of asymmetric syntheses for related heterocycles like 3,4-dihydroquinoxalin-2-ones and tetrahydroquinoxalines, developing catalytic asymmetric methods for 3,4-dihydroquinoxalin-2-amines is a major opportunity. uit.nonih.gov This would provide access to enantiopure compounds, which is critical for medicinal chemistry applications as biological activity is often stereospecific.
Biological Screening and Mechanism of Action: While the potential for biological activity is high, there is a need for comprehensive screening of existing and novel this compound libraries against a wider range of biological targets. Beyond initial screening, in-depth studies into the mechanism of action of any identified hits are necessary to validate the scaffold's utility in drug development.
Expansion of Synthetic Scope: There is an opportunity to expand the scope of the multicomponent reaction itself. Exploring novel isocyanides, carbonyl compounds, and diamine derivatives could lead to the creation of even more complex and structurally unique fused heterocyclic systems.
Post-Synthetic Modification: Research into the derivatization of the 2-amino group is another promising avenue. This functional handle could be used in "click" chemistry or other coupling reactions to attach various functionalities, further expanding the accessible chemical space and enabling the development of chemical probes, bioconjugates, or advanced materials. nih.gov
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 3,4-dihydroquinoxalin-2-amine derivatives under mild conditions?
- Methodological Answer : Aqueous-phase one-pot three-component reactions using EDTA as a catalyst (0.5 mol%) at room temperature are highly efficient. This method combines substituted o-phenylenediamines, carbonyl compounds, and isocyanides in water, achieving yields of 80–92% with minimal purification steps . Ethanol or methanol as solvents also show excellent results due to their polarity and compatibility with isocyanide chemistry .
Q. How do solvent choices impact the yield of this compound in multicomponent reactions?
- Methodological Answer : Polar protic solvents (e.g., ethanol, methanol) enhance reaction efficiency by stabilizing intermediates through hydrogen bonding. Non-polar solvents (e.g., THF, chloroform) result in lower yields (<50%) due to poor solubility of reactants. Ethanol is optimal for balancing yield (85–98%) and environmental safety in AlKIT-5-catalyzed reactions .
Q. What purification strategies are recommended for isolating this compound derivatives?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane, 1:3) is standard. For greener alternatives, recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity for derivatives with hydrophobic substituents .
Advanced Research Questions
Q. How can catalyst design improve enantioselectivity in this compound synthesis?
- Methodological Answer : Chiral catalysts like CeO₂ nanoparticles (9–21 nm) enable asymmetric synthesis by modulating surface active sites. Smaller nanoparticles (9 nm) enhance stereochemical control in aqueous media, achieving enantiomeric excess (ee) up to 78% via spatially confined transition states . Comparative studies with CSA (cellulose sulfuric acid) show lower ee (≤50%), highlighting nanoparticle superiority .
Q. What mechanistic insights explain contradictions in yield optimization across different catalytic systems?
- Methodological Answer : Discrepancies arise from competing pathways. For example, AlKIT-5 promotes imine cyclization via Brønsted acid sites, while CeO₂ nanoparticles favor radical intermediates under ultrasound irradiation. Kinetic studies (e.g., in situ FTIR) reveal AlKIT-5 accelerates rate-limiting cyclization (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for CeO₂) .
Q. How can computational modeling predict substituent effects on the bioactivity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G*) correlate electronic parameters (e.g., HOMO-LUMO gaps) with anti-neuroinflammatory activity. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to TNF-α (ΔG = −9.2 kcal/mol) compared to electron-donating groups (ΔG = −6.8 kcal/mol) .
Q. What in vitro assays are validated for evaluating the antioxidant potential of this compound derivatives?
- Methodological Answer : PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide) radical scavenging assays in PBS (pH 7.4) are preferred for quantifying antioxidant activity. IC₅₀ values range from 12–45 μM, with ortho-dihydroxy substituents showing the highest activity due to redox-active phenolic groups .
Key Considerations for Experimental Design
- Controlled Variables : Monitor isocyanide stability (e.g., tert-butyl isocyanide degrades above 40°C); use fresh reagents or store at −20°C .
- Data Contradiction Resolution : Compare catalyst loading (mol%) and reaction time. For example, CeO₂ NPs require 24 hours for >85% yield, while AlKIT-5 achieves similar yields in 12 hours .
- Safety Protocols : Avoid inhalation/contact with isocyanides; use fume hoods and PPE (gloves, goggles) as per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
